Boc-Lys(Ac)-OH
Overview
Description
Mechanism of Action
Target of Action
Boc-Lys(Ac)-OH primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They play a crucial role in regulating a variety of cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Mode of Action
This compound interacts with HDACs, which regulate the lysine acetylation status of proteins dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and non-histone proteins . Deacetylation may lead to a change in the conformation and/or activity of the substrates .
Biochemical Pathways
Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression . Besides histones, HDACs also regulate biological processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis, through deacetylating nonhistone proteins .
Pharmacokinetics
It is known that the compound is a colorimetric substrate for hdacs and is used in hdac activity assays . The binding kinetics of HDAC inhibitors, such as this compound, are time-dependent and correlate with on-target activity .
Result of Action
The result of this compound’s action is the inhibition of HDAC activity, leading to increased acetylation of histones and non-histone proteins . This can result in changes in gene expression, cell differentiation, DNA damage responses, and apoptosis .
Action Environment
The action of this compound can be influenced by the cellular environment. For example, it has been observed that malignant cell lines show high levels of HDAC activity, providing a selective environment for targeted cancer therapy .
Biochemical Analysis
Biochemical Properties
Boc-Lys(Ac)-OH is primarily used as a substrate in assays to study the activity of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. This compound interacts with these enzymes by providing an acetylated lysine residue that can be deacetylated. This interaction is crucial for understanding the regulation of gene expression and the role of histone modifications in cellular processes .
Cellular Effects
The effects of this compound on cells are largely dependent on its role as a substrate for histone deacetylases. By participating in the deacetylation process, this compound influences gene expression, cell cycle progression, and apoptosis. The deacetylation of histones by histone deacetylases, facilitated by this compound, leads to a more condensed chromatin structure and reduced gene transcription. This can impact various cellular processes, including cell differentiation and response to DNA damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with histone deacetylases. The compound’s acetyl group is removed by the enzyme, resulting in the formation of deacetylated lysine and acetate. This deacetylation reaction is a key step in the regulation of chromatin structure and gene expression. This compound serves as a model substrate to study the catalytic mechanism of histone deacetylases and to screen for potential inhibitors of these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over prolonged periods or under conditions that promote hydrolysis of the Boc protecting group. Long-term studies have shown that this compound can maintain its functionality in enzymatic assays, although periodic verification of its activity is recommended .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound is effective in modulating histone deacetylase activity without causing significant toxicity. At higher doses, this compound may exhibit adverse effects, including potential toxicity and off-target interactions. It is important to determine the optimal dosage that achieves the desired biochemical effects while minimizing any harmful side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein acetylation and deacetylation. The compound interacts with histone deacetylases, which catalyze the removal of the acetyl group from lysine residues. This reaction is part of the broader metabolic network that regulates protein function and gene expression through post-translational modifications. The acetyl group released during the deacetylation process can be further metabolized or utilized in other biochemical reactions .
Transport and Distribution
Within cells, this compound is transported and distributed to various cellular compartments where histone deacetylases are active. The compound may interact with transporters or binding proteins that facilitate its localization to the nucleus, where it can participate in chromatin remodeling. The distribution of this compound within tissues and cells is influenced by its chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
This compound is primarily localized in the nucleus, where it interacts with histone deacetylases and other nuclear proteins. The compound’s subcellular localization is directed by its ability to bind to nuclear transport proteins and its affinity for chromatin-associated enzymes. This localization is essential for its role in modulating gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Ac)-OH typically involves the protection of the amino groups of lysine. The process begins with the acetylation of the ε-amino group of lysine, followed by the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of acetic anhydride for acetylation and di-tert-butyl dicarbonate for Boc protection .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar protection and deprotection strategies as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-Lys(Ac)-OH undergoes several types of chemical reactions, including:
Deacetylation: Catalyzed by histone deacetylases (HDACs), leading to the removal of the acetyl group from the ε-amino group.
Deprotection: Removal of the Boc group under acidic conditions, typically using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deacetylation: Commonly performed using HDAC enzymes in a buffered solution.
Deprotection: Typically involves TFA in dichloromethane (DCM) or similar solvents.
Major Products
Deacetylation: Results in the formation of lysine derivatives with free amino groups.
Deprotection: Yields free lysine or its derivatives, depending on the specific reaction conditions.
Scientific Research Applications
Boc-Lys(Ac)-OH is extensively used in scientific research, particularly in the following areas:
Biochemistry: As a substrate in HDAC activity assays to study enzyme kinetics and inhibition.
Epigenetics: To investigate the role of lysine acetylation in gene regulation and chromatin structure.
Drug Discovery: In the development of HDAC inhibitors for therapeutic applications, particularly in cancer treatment.
Proteomics: To study protein acetylation and its effects on protein function and interaction.
Comparison with Similar Compounds
Similar Compounds
Z-Lys(Ac)-OH: Another lysine derivative with a benzyloxycarbonyl (Z) protecting group instead of Boc.
Ac-Lys(Ac)-OH: A simpler derivative with only an acetyl group on the ε-amino group.
Uniqueness
Boc-Lys(Ac)-OH is unique due to its dual protection strategy, which allows for selective deprotection and modification. This makes it particularly useful in complex biochemical assays and synthetic pathways where precise control over functional groups is required .
Properties
IUPAC Name |
(2S)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKOUUAPSRCSNT-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982132 | |
Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20982132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6404-26-8 | |
Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20982132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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